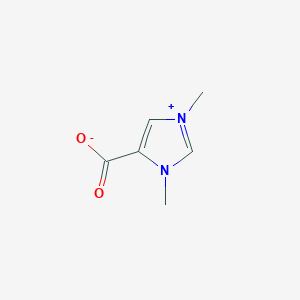

1,3-Dimethylimidazolium-4-carboxylate

説明

1,3-Dimethylimidazolium-4-carboxylate (norzooanemonin) is a naturally occurring zwitterionic betaine isolated from marine invertebrates . It is synthesized via the reaction of 1-methylimidazole with dimethyl carbonate, yielding hydrates (e.g., 1·H₂O) or solvates (e.g., 1·CH₃OH) upon crystallization . Structurally, it features a carboxylate group at the C4 position of the imidazolium ring, distinguishing it from the more common imidazolium-2-carboxylates (NHC·CO₂ adducts) that serve as precursors for "normal" N-heterocyclic carbenes (NHCs) . Norzooanemonin exists in equilibrium with its tautomeric NHC form (ΔG298 K = +4.0 kcal mol⁻¹), which can stabilize upon metal coordination . This compound has garnered attention for its ability to transfer "abnormal" carbenes (1,3-dimethylimidazolin-4-ylidene) and form metal complexes with applications in catalysis and biomedicine .

特性

CAS番号 |

51800-34-1 |

|---|---|

分子式 |

C6H8N2O2 |

分子量 |

140.14 g/mol |

IUPAC名 |

1,3-dimethylimidazol-1-ium-4-carboxylate |

InChI |

InChI=1S/C6H8N2O2/c1-7-3-5(6(9)10)8(2)4-7/h3-4H,1-2H3 |

InChIキー |

DRNBMZDLYPBIHO-UHFFFAOYSA-N |

SMILES |

CN1C=[N+](C=C1C(=O)[O-])C |

正規SMILES |

CN1C=[N+](C=C1C(=O)[O-])C |

製品の起源 |

United States |

類似化合物との比較

Structural and Tautomeric Differences

- Norzooanemonin vs. Imidazolium-2-carboxylates: Positional Isomerism: Norzooanemonin’s carboxylate group at C4 contrasts with the C2 position in imidazolium-2-carboxylates. This positional difference alters carbene reactivity; the C4-carboxylate favors "abnormal" carbene transfer, while C2-carboxylates generate "normal" NHCs . Tautomer Stability: The tautomeric NHC form of norzooanemonin is less stable in isolation (ΔG +4.0 kcal mol⁻¹) compared to C2-carboxylate-derived NHCs, which are more readily accessible . However, metal coordination significantly stabilizes norzooanemonin’s carbene form, enabling unique reactivity .

Coordination Chemistry and Metal Complexes

Norzooanemonin forms complexes with transition metals (e.g., Au, Co, Cu) through oxygen or carbene bonding. Key comparisons include:

Table 1: Bond Parameters in Gold(I) Complexes

| Complex | Au–C Bond Length (Å) | C1–Au–C1′/Cl Angle (°) | N1–C1–N2 Angle (°) |

|---|---|---|---|

| [(HOOCIMe)₂Au] (2) | 2.010(10) | 180.0 | 104.5(8) |

| Monocarbene 3 | 1.9849(12) | 176.50(4) | 105.95(11) |

| [(NHC)₂Au] analogs | 2.01–2.03 | 175–180 | 104–106 |

- Bond Lengths/Angles: Norzooanemonin-derived complexes exhibit Au–C bond lengths (1.98–2.03 Å) and angles comparable to traditional NHC-Au complexes, indicating similar bonding strength despite the carboxylate’s C4 position .

- Supramolecular Interactions: Complex 3 (monocarbene) exhibits aurophilic interactions (Au–Au distance: 3.23 Å) and hydrogen bonding, unlike dicarbene analogs, which lack such interactions .

Table 2: Thioredoxin Reductase (TrxR) Inhibition and Cytotoxicity

| Compound | TrxR IC₅₀ (μM) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| Auranofin | 0.21 | 1.21–4.24 |

| Complex 3 | 0.79 | >53.4 |

| Dicarbene 2,4,5 | >50 | >100 |

- Activity Trends: The monocarbene complex 3 demonstrates moderate TrxR inhibition, whereas dicarbene derivatives (2, 4, 5) are inactive. This contrasts with auranofin and most "normal" NHC-Au complexes, where monocarbene structures are typically more potent .

- Mechanistic Implications: The carboxylate group in norzooanemonin may reduce cytotoxicity by limiting cellular uptake or altering target specificity compared to non-carboxylated NHC-Au complexes .

準備方法

Historical Context and Significance of 1,3-Dimethylimidazolium-4-Carboxylate

This compound was first isolated as a natural product from marine organisms and later identified as a versatile synthon for N-heterocyclic carbene (NHC) complexes . Its structural uniqueness—a zwitterionic imidazolium core with a carboxylate substituent—enables applications in gold(I) catalysis and antibacterial drug development . Early synthetic routes relied on toxic reagents, but modern methods prioritize safer alkylating agents like dimethyl carbonate .

Alkylation of Imidazole Derivatives Using Dimethyl Sulfate

The traditional synthesis involves reacting imidazole-4-carboxylic acid with dimethyl sulfate under harsh conditions. This method, while effective, faces criticism due to dimethyl sulfate’s high toxicity and procedural hazards . For instance, prolonged heating at 100°C for several days yields this compound but requires meticulous isolation to remove unreacted starting materials . A typical protocol involves:

-

Dissolving imidazole-4-carboxylic acid in aqueous sodium hydroxide.

-

Gradual addition of dimethyl sulfate at elevated temperatures.

-

Neutralization and crystallization of the product.

Despite achieving moderate yields (~70%), this method’s reliance on toxic reagents limits its scalability .

Carboxylation via Dimethyl Carbonate: A Safer Alternative

Patents and recent studies highlight dimethyl carbonate (DMC) as a greener alkylating agent. The reaction of 1-methylimidazole with DMC under autogenous pressure produces this compound in high yields (94.7% crude) . Key steps include:

-

Combining equimolar amounts of 1-methylimidazole and DMC in a sealed reactor.

-

Heating to 140°C for 20 hours.

-

Cooling and crystallizing the product from methanol or ethanol.

Optimization Parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 100–180°C | Maximizes conversion |

| DMC Equivalents | 0.9–1.1 mol | Prevents overalkylation |

| Solvent | None (neat conditions) | Simplifies purification |

This method avoids toxic intermediates and operates under solvent-free conditions, aligning with green chemistry principles .

Synthon-Based Synthesis from 1,3-Dimethylimidazolium Aldehydes

A 2007 study demonstrated the utility of 1,3-dimethyl-5-imidazolium carbaldehyde as a synthon . Oxidation of this aldehyde with potassium permanganate in acidic media yields this compound:

This route offers modularity for introducing functional groups but requires multi-step synthesis of the aldehyde precursor .

Solvent-Dependent Stability and Decarboxylation Challenges

A critical consideration in synthesis is the compound’s propensity for decarboxylation. Studies show that 1,3-dimethylimidazolium-2-carboxylate (a positional isomer) undergoes rapid decarboxylation in water-acetonitrile mixtures, forming 1,3-dimethylimidazolium cations . Although the 4-carboxylate isomer is more stable, similar solvent effects necessitate careful handling:

-

Pure Water or Acetonitrile: Stable indefinitely.

-

Mixed Solvents (e.g., H₂O:MeCN = 1:1): Rapid decarboxylation via reversible NHC formation .

Mechanistic Insight:

-

Decarboxylation generates 1,3-dimethylimidazolylidene (NHC).

-

Protonation by water yields the imidazolium cation.

DFT calculations reveal a 20 kcal/mol reduction in decarboxylation barriers in polar solvents, emphasizing the need for anhydrous conditions during storage .

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Dimethyl Sulfate | Imidazole-4-COOH, (CH₃O)₂SO₂ | ~70 | Established protocol | Toxic reagents, harsh conditions |

| Dimethyl Carbonate | 1-Methylimidazole, DMC | ~95 | Solvent-free, high yield | High-temperature pressure vessel |

| Synthon Oxidation | Imidazolium aldehyde, KMnO₄ | ~65 | Functional group versatility | Multi-step synthesis, lower yield |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethylimidazolium-4-carboxylate, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via cyclocondensation of precursors such as methyl imidazole derivatives with carboxylating agents. For example, ester hydrolysis of intermediates like methyl this compound under basic conditions (e.g., NaOH/ethanol) is a common step. Reaction parameters like temperature (room temperature to reflux), solvent choice (DMSO or DMF), and reaction time (12–24 hours) significantly impact yield and purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification often involves recrystallization from ethanol-water mixtures to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the imidazolium ring structure and carboxylate group. For example, the carboxylate carbon typically resonates at ~165–170 ppm in C NMR .

- FTIR : Strong absorption bands at ~1700 cm (C=O stretch) and 1550–1600 cm (imidazolium ring vibrations) .

- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in the solid state .

Q. How is the biological activity of this compound assessed in vitro?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine MIC values .

- Cellular Staining : Use as a fluorescent probe (e.g., Basic Orange 31 derivatives) to visualize cellular components via confocal microscopy .

Advanced Research Questions

Q. How does tautomerism between this compound and its N-heterocyclic carbene (NHC) form influence its reactivity?

- Methodology :

- Computational Studies : Density Functional Theory (DFT) calculations reveal a ΔG of +4.0 kcal/mol favoring the imidazolium tautomer. Solvent effects (e.g., polar vs. nonpolar) shift equilibrium .

- Experimental Validation : Use H NMR in deuterated solvents to detect tautomer populations. Reactivity in catalysis (e.g., Pd-mediated cross-coupling) correlates with NHC formation under basic conditions .

Q. What role does this compound play in transition metal catalysis?

- Methodology :

- Biphasic Catalysis : The ionic liquid nature enables catalyst immobilization. For example, Pd complexes in imidazolium-based solvents show enhanced recyclability in Suzuki-Miyaura reactions .

- Mechanistic Insights : In situ EXAFS and kinetic studies track metal-carbene interactions. The carboxylate group stabilizes intermediates via hydrogen bonding .

Q. How can computational modeling predict solvent effects on the stability of this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : Analyze solvation shells in water, DMSO, or ionic liquids. Polar solvents stabilize the carboxylate via strong hydrogen bonds .

- COSMO-RS : Predict solubility parameters and partition coefficients in biphasic systems .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodology :

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffering agents (e.g., phosphate) reduce acid-catalyzed hydrolysis .

- Protective Groups : Temporarily esterify the carboxylate to improve shelf life. Revert to active form via enzymatic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。